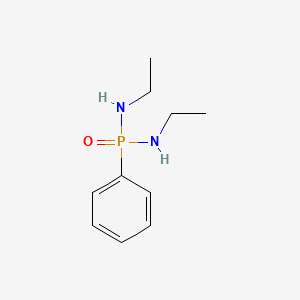
Phenylphosphoroxy bis(ehtylamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylphosphoroxy bis(ehtylamide) is a chemical compound with the molecular formula C10H17N2OP. It is known for its unique structure and properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylphosphoroxy bis(ehtylamide) can be synthesized through several methods, including the reaction of phenylphosphonic acid with ethylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of phenylphosphoroxy bis(ehtylamide) involves large-scale reactions with precise control over temperature, pressure, and reactant concentrations. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Phenylphosphoroxy bis(ehtylamide) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkyl groups can participate in substitution reactions.
Major Products Formed: The major products formed from these reactions include phenylphosphonic acid derivatives, ethylamine derivatives, and various substituted phenylphosphine oxides.
Scientific Research Applications
Phenylphosphoroxy bis(ehtylamide) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biological assays.
Industry: Phenylphosphoroxy bis(ehtylamide) is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which phenylphosphoroxy bis(ehtylamide) exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenylphosphoroxy bis(ehtylamide) is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Phenylphosphonic acid
Ethylamine derivatives
Substituted phenylphosphine oxides
These compounds share structural similarities but differ in their functional groups and reactivity, making phenylphosphoroxy bis(ehtylamide) distinct in its applications and properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H17N2OP |
|---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
N-[ethylamino(phenyl)phosphoryl]ethanamine |
InChI |
InChI=1S/C10H17N2OP/c1-3-11-14(13,12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,11,12,13) |
InChI Key |
FCDLGJJTLMJQDD-UHFFFAOYSA-N |
Canonical SMILES |
CCNP(=O)(C1=CC=CC=C1)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[5-[1-Hydroxy-3-(4-methoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B15342115.png)
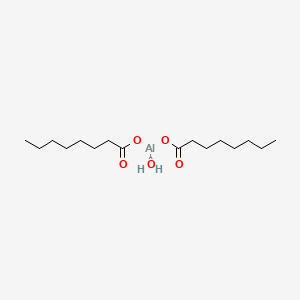
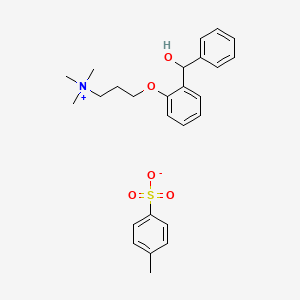

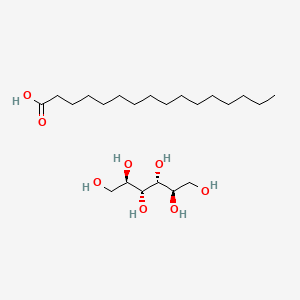


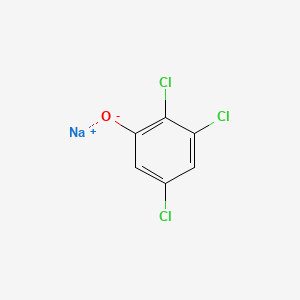
![(5E)-5-[(5-methoxy-1H-indol-3-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15342167.png)
![2-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B15342184.png)
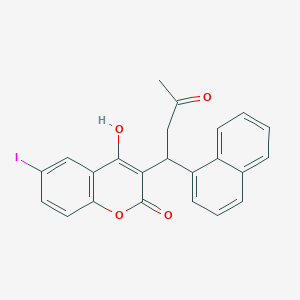
![Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)
